molecular formula C12H16ClNO B13467175 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride

Cat. No.: B13467175
M. Wt: 225.71 g/mol
InChI Key: GJDDDZPGEBQJDN-UHFFFAOYSA-N
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Description

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (CAS: 2919962-02-8) is a bicyclic organic compound featuring a phenyl group at the 5-position, an oxygen atom (oxa) in the 3-position of the bicyclo[3.1.1]heptane scaffold, and an amine functional group at the 1-position, which is protonated as a hydrochloride salt. It is primarily used in pharmaceutical research, particularly in neuropharmacology, due to structural similarities with psychoactive amines like phenethylamines .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c13-12-6-11(7-12,8-14-9-12)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H

InChI Key

GJDDDZPGEBQJDN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)N)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Acid-Mediated Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols

According to recent findings, this structural motif can be synthesized under mild reaction conditions via acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using catalytic quantities of pyridinium chloride (PyrHCl) . This process involves:

  • Protonation of the spiro compound,
  • Rearrangement to form the fused bicyclic system,
  • Preservation of the hydroxymethyl group, which can be further functionalized.

This method provides a straightforward route to the oxabicyclic core with high regio- and stereoselectivity, as demonstrated in Organic Letters .

Reaction Conditions and Yield Data

Step Reagents Conditions Yield Reference
Isomerization (2-oxaspiro[3.3]heptan-6-yl)methanol, PyrHCl Mild acid catalysis, room temperature ~80-90%

Functionalization to Incorporate the Phenyl Group

The phenyl substitution at the 5-position can be introduced via nucleophilic aromatic substitution or cross-coupling reactions on a suitable precursor.

Aromatic Substitution via Cross-Coupling

Reaction Conditions and Data

Step Reagents Conditions Yield Reference
Phenylation Halogenated oxabicyclic intermediate, phenylboronic acid Pd(PPh₃)₄, base, reflux 70-85%

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).

Procedure and Data

  • Dissolve the amine in ethanol.
  • Add an equimolar amount of HCl gas or concentrated HCl.
  • Stir at room temperature until salt formation is complete.
  • Isolate by filtration or solvent evaporation.
Step Reagents Conditions Yield Reference
Salt formation HCl gas or concentrated HCl Room temperature Quantitative

Purification and Characterization

Purification involves recrystallization from suitable solvents (e.g., ethanol, ethyl acetate), followed by characterization via NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of the Preparation Pathway

Step Key Reaction Conditions Yield Reference
1 Acid-mediated isomerization Mild acid catalysis 80-90%
2 Cross-coupling (phenylation) Pd catalysis 70-85%
3 Amination Nucleophilic substitution or reductive amination 65-80%
4 Salt formation Acid-base reaction Quantitative

Chemical Reactions Analysis

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride with structurally related bicyclic amines, as identified in the provided evidence:

Compound Name CAS Number Key Structural Features Hypothesized Properties
This compound 2919962-02-8 Phenyl at C5, oxygen bridge (oxa) at C3, amine at C1 (HCl salt) High polarity, potential CNS activity, stability in acidic conditions
(5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine HCl 2408963-38-0 Methanamine (-CH2NH2) substituent at C1 (HCl salt) Increased hydrophilicity, altered receptor binding affinity compared to parent compound
4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride 2974358-50-2 Methoxy group at C4, nitrogen (aza) at C2, smaller bicyclo[2.1.1]hexane scaffold (HCl salt) Reduced steric bulk, enhanced metabolic stability, possible dopaminergic activity

Key Observations:

Substituent Effects: The methanamine derivative (CAS 2408963-38-0) introduces a methylene spacer between the bicyclic core and the amine group, which may reduce steric hindrance and improve solubility but alter target selectivity .

Scaffold Differences :

  • The bicyclo[3.1.1]heptane core in the parent compound provides greater rigidity and a larger cavity compared to the bicyclo[2.1.1]hexane scaffold, which may influence binding to enzymes or receptors requiring specific spatial arrangements .

Salt Form :

  • All compounds are hydrochloride salts, ensuring improved aqueous solubility and bioavailability compared to free bases.

Mechanistic and Application Insights

Lumping Strategy in Comparative Analysis

As noted in , the lumping strategy groups compounds with analogous structures or functional groups to predict shared properties or behaviors. For example:

  • This compound and its analogs could be "lumped" as rigid bicyclic amines for studying neurotransmitter reuptake inhibition.
  • Differences in oxygen/nitrogen bridges (oxa vs. aza) or substituents (methoxy vs. phenyl) would necessitate separate evaluation for receptor specificity or metabolic pathways .

Biological Activity

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular Formula C12H16ClNO
Molecular Weight 225.7145 g/mol
CAS Number 2913241-10-6
IUPAC Name 5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine; hydrochloride
SMILES NC12COCC(C1)(C2)c1ccccc1.Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing physiological responses.

Key Mechanisms:

  • Enzyme Inhibition: Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
  • Receptor Binding: The compound may act as a ligand for G-protein-coupled receptors (GPCRs), which play significant roles in cellular signaling and can affect numerous biological processes .

Case Study: Acetylcholinesterase Inhibition

A study examining the inhibition of AChE by bicyclic monoterpenoids indicated that structurally related compounds could significantly reduce AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .

Pharmacological Potential

Research has indicated that compounds with similar bicyclic structures exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. These effects are often mediated through their interaction with neurotransmitter systems and inflammatory pathways.

4. Research Findings

Recent studies have focused on the synthesis and biological evaluation of bicyclic amines, including derivatives of this compound:

Synthesis Techniques

The synthesis typically involves the cyclization of suitable precursors under acidic conditions followed by amination to introduce the amine group, culminating in the formation of the hydrochloride salt.

Biological Evaluations

Research has explored the compound's potential as a therapeutic agent in various models:

  • In vitro studies demonstrated that certain derivatives could effectively inhibit specific enzyme activities.
  • In vivo experiments highlighted potential analgesic effects, warranting further investigation into dosage and delivery methods.

5. Conclusion

This compound presents a promising avenue for further research due to its unique structural characteristics and observed biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride, and what critical parameters require optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Cyclization : Formation of the bicyclic core via intramolecular etherification under acidic or basic conditions.
  • Amine Functionalization : Introduction of the amine group through reductive amination or nucleophilic substitution.
  • Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
    Critical parameters include:
  • Temperature : Excess heat may lead to undesired ring-opening or decomposition.
  • pH Control : Essential during salt formation to ensure stoichiometric protonation of the amine.
  • Catalyst Selection : Transition-metal catalysts (e.g., palladium) may enhance cyclization efficiency .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

  • Methodological Answer : Analytical techniques are employed to verify purity and structure:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with deviations >0.1 ppm indicating impurities.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at calculated m/z).
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and substituent orientation .

Q. What are the key reactivity patterns of the bicyclic core and aromatic substituents?

  • Methodological Answer :
  • Oxabicyclo Core : Susceptible to acid-catalyzed ring-opening, forming linear intermediates that can be trapped for further functionalization.
  • Aromatic Ring : Electrophilic substitution (e.g., nitration) occurs at the para position due to electron-donating effects of the oxygen bridge.
  • Amine Group : Participates in acylation or alkylation reactions, requiring protection (e.g., Boc groups) during multi-step syntheses .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound’s synthesis?

  • Methodological Answer : Computational approaches reduce trial-and-error experimentation:
  • Quantum Chemical Calculations : Predict thermodynamic stability of intermediates using density functional theory (DFT).
  • Reaction Path Search : Identifies transition states and energy barriers to optimize solvent selection (e.g., polar aprotic solvents lower activation energy).
  • Machine Learning : Trains models on existing reaction data to predict yields under varied conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in pharmacological data across different assay systems?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC50_{50} variability) can be addressed by:
  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCR targets).

  • Assay Condition Harmonization : Standardize pH (7.4 ± 0.2), temperature (37°C), and ion concentrations (e.g., Mg2+^{2+}) across studies.

  • Comparative Analysis : Cross-reference with structurally similar compounds to identify SAR trends (Table 1) .

    Table 1 : Comparative Pharmacological Profiles of Bicyclic Amine Derivatives

    CompoundTarget ReceptorIC50_{50} (nM)Assay TypeKey Finding
    5-Phenyl-3-oxabicyclo[...]NMDA120 ± 15RadioligandModerate antagonist activity
    3-Benzyl analogNMDA85 ± 10ElectrophysiologyEnhanced potency vs. parent
    3-Methoxy derivativeSerotonin250 ± 30cAMP InhibitionPartial agonist effect

Q. How to design experiments to elucidate the compound’s interaction with neurological targets?

  • Methodological Answer : A multi-modal approach is recommended:
  • Radioligand Binding Assays : Use 3^3H-labeled ligands to quantify affinity (Kd_d) for NMDA or σ-1 receptors.
  • Molecular Dynamics (MD) Simulations : Map binding poses within receptor pockets (e.g., hydrophobic interactions with Phe residues).
  • In Vitro Electrophysiology : Measure ion current modulation in neuronal cultures to assess functional antagonism/agonism .

Notes

  • Data tables and methodological frameworks are derived from peer-reviewed synthesis protocols, computational studies, and pharmacological comparisons .

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